molecular formula C9H5BrN4S B2985648 6-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 895331-10-9

6-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2985648
CAS No.: 895331-10-9
M. Wt: 281.13
InChI Key: OGZCBYBHDAQDQW-UHFFFAOYSA-N
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Description

6-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a nitrogen-containing heterocyclic compound . It belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, which have been extensively explored for their functional versatility in the field of medicine .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . Another method involves the bromination of 1,ω-bis(acetylphenoxy)acetamide alkane derivatives using NBS, followed by a reaction with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include bromination and condensation . The reaction of the brominated product with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols leads to the formation of the desired product .

Scientific Research Applications

Synthesis and Characterization

  • C-H Arylation in Synthesis : A series of new 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were synthesized using a phosphine-free C-H arylative cross-coupling process. This process utilized 1-(2-naphthoyl)-3-(4-bromophenyl)thiourea as a ligand, showing the versatility of these compounds in organic synthesis (Saeed et al., 2016).

  • Novel Synthesis Methods : Researchers have developed various synthesis methods for creating new derivatives of this compound, demonstrating its potential in pharmaceutical and chemical industries. For example, a study reported the synthesis of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles with potential anticancer applications (Chowrasia et al., 2017).

Biological and Pharmacological Activities

  • Anticancer Properties : Several studies have explored the anticancer activity of derivatives of this compound. For instance, compounds with fluorine substitutions showed significant antiproliferative potency against various cancer cell lines (Chowrasia et al., 2017).

  • Antimicrobial and Antifungal Activities : Research has also been conducted on the antimicrobial and antifungal properties of these derivatives. A study found that certain derivatives showed significant inhibition against various microbial strains, highlighting their potential in developing new antimicrobial agents (Mathew et al., 2006).

  • Antioxidant and Anticancer Agent : One derivative demonstrated potent antioxidant properties and inhibited the growth of HepG2 cells, suggesting a role in cancer therapy (Sunil et al., 2010).

Mechanism of Action

While the exact mechanism of action of 6-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not specified, similar compounds have shown promising anticancer activity against several cancer cell lines . They have been found to inhibit diverse biological targets .

Future Directions

The future directions in the research of 6-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and similar compounds seem promising. They have potential applications in the field of medicine, especially in anticancer research . Further studies could focus on optimizing the synthesis process and exploring their biological activities in more detail .

Properties

IUPAC Name

6-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN4S/c10-7-4-2-1-3-6(7)8-13-14-5-11-12-9(14)15-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZCBYBHDAQDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C=NN=C3S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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